5-[(4-chlorobenzyl)oxy]-4-oxo-N-(1,3-thiazol-2-yl)-4H-pyran-2-carboxamide
Description
5-[(4-chlorobenzyl)oxy]-4-oxo-N-(1,3-thiazol-2-yl)-4H-pyran-2-carboxamide: is a fascinating compound with a complex structure. Its systematic name is quite a mouthful, so let’s break it down:
Chemical Formula: CHClNOS
CAS Number: 612804-55-4
Molecular Weight: 540.061 g/mol
This compound belongs to the thiazolidinone family, characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazolidinones exhibit diverse biological activities and have been studied extensively in medicinal chemistry .
Properties
Molecular Formula |
C16H11ClN2O4S |
|---|---|
Molecular Weight |
362.8 g/mol |
IUPAC Name |
5-[(4-chlorophenyl)methoxy]-4-oxo-N-(1,3-thiazol-2-yl)pyran-2-carboxamide |
InChI |
InChI=1S/C16H11ClN2O4S/c17-11-3-1-10(2-4-11)8-22-14-9-23-13(7-12(14)20)15(21)19-16-18-5-6-24-16/h1-7,9H,8H2,(H,18,19,21) |
InChI Key |
CPYKTDWSMYKSSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC2=COC(=CC2=O)C(=O)NC3=NC=CS3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common route includes the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea or substituted thioamides. The specific conditions and reagents used may vary, but the overall process leads to the formation of the target compound.
Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for further investigation.
Chemical Reactions Analysis
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation states.
Reduction: Reduction processes can modify the functional groups, affecting its properties.
Substitution: Substitution reactions may occur at different positions on the aromatic rings.
- Thionyl chloride (SOCl2) : Used for chlorination reactions.
- Hydrogenation catalysts (e.g., Pd/C) : Employed for reduction.
- Base (e.g., NaOH) : Required for thiazole ring formation.
Major Products:: The major products depend on the specific reaction conditions and the substituents present. Isolation and characterization of intermediates are crucial for understanding the reaction pathways.
Scientific Research Applications
- Building Blocks : Researchers use this compound as a building block for designing novel molecules due to its unique structure.
- Catalysis : It may serve as a ligand in catalytic reactions.
- Antifungal and Antibacterial Activities : Similar thiazoles have demonstrated antimicrobial properties .
- Drug Discovery : Scientists explore its potential as a lead compound for drug development.
- Agrochemicals : Thiazolidinones find applications in crop protection.
- Materials Science : They contribute to the development of functional materials.
Mechanism of Action
The exact mechanism remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While there are related thiazolidinones, this compound stands out due to its chlorobenzyl ether moiety. Similar compounds include:
- (5E)-5-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)(phenyl)acetic acid
- Others with varying substitutions on the thiazolidinone ring.
Biological Activity
The compound 5-[(4-chlorobenzyl)oxy]-4-oxo-N-(1,3-thiazol-2-yl)-4H-pyran-2-carboxamide is a member of the pyran and thiazole family, known for its diverse biological activities. This article presents a comprehensive overview of its biological activity, including its anticancer, antimicrobial, and anticonvulsant properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound has a complex structure that includes:
- A pyran ring : A six-membered heterocyclic compound containing one oxygen atom.
- A thiazole moiety : Known for its role in various biological activities.
- A 4-chlorobenzyl group : This halogenated aromatic component is often associated with enhanced pharmacological properties.
Molecular Formula : C₁₈H₁₈ClN₃O₃
1. Antitumor Activity
Research indicates that compounds similar to 5-[(4-chlorobenzyl)oxy]-4-oxo-N-(1,3-thiazol-2-yl)-4H-pyran-2-carboxamide exhibit significant antitumor activity. For instance, derivatives of the pyran scaffold have been shown to inhibit cancer cell proliferation effectively.
| Compound Name | IC50 (µg/mL) | Activity |
|---|---|---|
| Compound 9 | 1.61 ± 1.92 | Cytotoxic against Jurkat cells |
| Compound 10 | 1.98 ± 1.22 | Cytotoxic against A-431 cells |
The structure-activity relationship (SAR) analysis suggests that the presence of electronegative groups like chlorine enhances antiproliferative activity, making these compounds promising candidates in cancer therapy .
2. Antimicrobial Properties
Similar compounds have demonstrated antimicrobial effects. For example, derivatives of the pyran ring have been assessed for their ability to combat bacterial strains and fungi. The presence of functional groups such as carboxamide and ether linkages contributes to their antimicrobial efficacy.
3. Anticonvulsant Activity
The anticonvulsant potential of thiazole-containing compounds has been extensively studied. For example, thiazole-integrated analogues have shown significant activity against seizures induced by pentylenetetrazol (PTZ). The SAR indicates that para-halogen-substituted phenyl groups attached to the thiazole ring are crucial for enhancing anticonvulsant activity.
| Compound Name | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |
|---|---|---|---|
| Analogue 2 | 18.4 | 170.2 | 9.2 |
This data highlights the potential of these compounds in treating epilepsy and related disorders .
Case Studies and Research Findings
- Antitumor Studies : In a study examining various thiazole derivatives, significant cytotoxicity was observed against several cancer cell lines, with some compounds exhibiting IC50 values lower than standard chemotherapeutic agents .
- Antimicrobial Testing : Compounds structurally related to 5-[(4-chlorobenzyl)oxy]-4-oxo-N-(1,3-thiazol-2-yl)-4H-pyran-2-carboxamide were tested against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MICs) indicating effective antibacterial properties.
- Molecular Docking Studies : Recent computational studies have suggested that this compound interacts favorably with key biological targets involved in cell proliferation and apoptosis pathways, providing insights into its mechanism of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
